molecular formula C8H10FNO2 B14851388 3,5-Dimethoxy-4-fluoroaniline

3,5-Dimethoxy-4-fluoroaniline

Cat. No.: B14851388
M. Wt: 171.17 g/mol
InChI Key: KIPVAYUWVAIHSL-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound is characterized by the presence of two methoxy groups (-OCH3) and one fluorine atom (-F) attached to the benzene ring, along with an amino group (-NH2) The molecular formula of this compound is C8H10FNO2

Preparation Methods

The synthesis of 3,5-Dimethoxy-4-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-dimethoxyaniline with a fluorinating agent. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the substitution of the hydrogen atom with a fluorine atom.

Another method involves the reduction of 3,5-dimethoxy-4-nitrofluorobenzene. This process includes the nitration of 3,5-dimethoxyaniline to form the nitro compound, followed by catalytic hydrogenation to reduce the nitro group to an amino group, resulting in the formation of this compound .

Chemical Reactions Analysis

3,5-Dimethoxy-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro precursor of this compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield this compound.

    Substitution: The amino group in this compound can undergo electrophilic substitution reactions, such as acylation and sulfonation, to form various derivatives.

Scientific Research Applications

3,5-Dimethoxy-4-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with potential anticancer and antimicrobial properties.

    Materials Science: It is utilized in the production of advanced materials, such as liquid crystals and conductive polymers, due to its unique electronic properties.

    Biological Research: This compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound for its molecular target. Additionally, the methoxy groups can influence the compound’s lipophilicity and overall pharmacokinetic properties .

Comparison with Similar Compounds

3,5-Dimethoxy-4-fluoroaniline can be compared with other fluorinated anilines, such as 4-fluoroaniline and 3,5-difluoroaniline. While all these compounds contain a fluorine atom, the presence of methoxy groups in this compound imparts unique electronic and steric properties that can influence its reactivity and applications. For example, 4-fluoroaniline is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals, whereas 3,5-difluoroaniline is utilized in the production of specialty chemicals and materials .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

4-fluoro-3,5-dimethoxyaniline

InChI

InChI=1S/C8H10FNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3

InChI Key

KIPVAYUWVAIHSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)OC)N

Origin of Product

United States

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